{1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazol-3-yl}(pyrrolidin-1-yl)methanone
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Overview
Description
{1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-PYRROLIDINYL)METHANONE is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-PYRROLIDINYL)METHANONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone under acidic or basic conditions.
Attachment of the chloromethylphenoxy group: This step involves the reaction of the pyrazole intermediate with 2-chloro-5-methylphenol in the presence of a base such as potassium carbonate.
Introduction of the pyrrolidinyl group: This final step involves the reaction of the intermediate with pyrrolidine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
{1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-PYRROLIDINYL)METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers, nitriles, or other substituted derivatives.
Scientific Research Applications
{1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-PYRROLIDINYL)METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- {1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-PYRROLIDINYL)METHANONE
- {1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-PIPERIDINYL)METHANONE
- {1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-MORPHOLINYL)METHANONE
Uniqueness
The uniqueness of {1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-PYRROLIDINYL)METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H18ClN3O2 |
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Molecular Weight |
319.78 g/mol |
IUPAC Name |
[1-[(2-chloro-5-methylphenoxy)methyl]pyrazol-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C16H18ClN3O2/c1-12-4-5-13(17)15(10-12)22-11-20-9-6-14(18-20)16(21)19-7-2-3-8-19/h4-6,9-10H,2-3,7-8,11H2,1H3 |
InChI Key |
SJMDFRHKRVRECQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCN2C=CC(=N2)C(=O)N3CCCC3 |
Origin of Product |
United States |
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